molecular formula C7H5N3O3 B2807332 5-Oxo-8H-imidazo[1,2-a]pyrimidine-6-carboxylic acid CAS No. 169298-54-8

5-Oxo-8H-imidazo[1,2-a]pyrimidine-6-carboxylic acid

Cat. No.: B2807332
CAS No.: 169298-54-8
M. Wt: 179.135
InChI Key: DTXAFRQZYWEOTI-UHFFFAOYSA-N
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Description

5-Oxo-8H-imidazo[1,2-a]pyrimidine-6-carboxylic acid is a heterocyclic compound with a fused imidazo-pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-8H-imidazo[1,2-a]pyrimidine-6-carboxylic acid typically involves multistep reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo-pyrimidine core. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide, and catalysts like p-toluenesulfonic acid or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-8H-imidazo[1,2-a]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazo-pyrimidine ring, often using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-Oxo-8H-imidazo[1,2-a]pyrimidine-6-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Oxo-8H-imidazo[1,2-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

  • 5-Oxo-8H-imidazo[1,2-a]pyridine-6-carboxylic acid
  • 5-Oxo-8H-imidazo[1,2-a]pyrazine-6-carboxylic acid
  • 5-Oxo-8H-imidazo[1,2-a]pyridazine-6-carboxylic acid

Uniqueness

5-Oxo-8H-imidazo[1,2-a]pyrimidine-6-carboxylic acid is unique due to its specific ring structure and the presence of both imidazo and pyrimidine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-oxo-1H-imidazo[1,2-a]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c11-5-4(6(12)13)3-9-7-8-1-2-10(5)7/h1-3H,(H,8,9)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTXAFRQZYWEOTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=O)C(=CN=C2N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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